4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE
Overview
Description
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, a benzenesulfonyl group, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.
Preparation Methods
The synthesis of 4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE typically involves multiple steps:
Formation of the Oxadiazole Ring: The initial step involves the synthesis of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Sulfonylation: The benzenesulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through a nucleophilic substitution reaction involving an amine and an epoxide or a halide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Chemical Biology: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: It is utilized in the synthesis of other complex organic molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE can be compared with other similar compounds to highlight its uniqueness:
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}PYRROLIDINE: This compound has a pyrrolidine ring instead of a morpholine ring, which may alter its biological activity and chemical reactivity.
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}PIPERIDINE: The presence of a piperidine ring can influence the compound’s pharmacokinetic properties and its interaction with biological targets.
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}THIAZOLINE: The thiazoline ring introduces sulfur into the structure, potentially enhancing its antimicrobial activity.
These comparisons illustrate the structural diversity and potential for fine-tuning the properties of related compounds for specific applications.
Properties
IUPAC Name |
4-[5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylphenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S/c1-13-2-3-15(12-17(13)28(24,25)23-8-10-26-11-9-23)19-22-21-18(27-19)14-4-6-16(20)7-5-14/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDGUQIVYSDYMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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